molecular formula C12H22OSSi B1292049 Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane CAS No. 160744-11-6

Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane

Cat. No.: B1292049
CAS No.: 160744-11-6
M. Wt: 242.45 g/mol
InChI Key: FYSSYSNSWONYQP-UHFFFAOYSA-N
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Description

Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane is an organosilicon compound characterized by a tert-butyldimethylsilyl (TBS) group linked to an ethoxy chain terminating in a thiophene ring. The TBS group serves as a sterically bulky protecting group, commonly employed in organic synthesis to shield hydroxyl or other reactive functionalities during multi-step reactions . The ethoxy-thiophene moiety introduces aromatic and electronic diversity, making the compound valuable in materials science and pharmaceutical chemistry. Its synthesis typically involves silylation reactions, as exemplified by protocols using tert-butyldimethylsilyl chloride (TBSCl) with appropriate alcohols under basic conditions .

Properties

IUPAC Name

tert-butyl-dimethyl-(2-thiophen-2-ylethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22OSSi/c1-12(2,3)15(4,5)13-9-8-11-7-6-10-14-11/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSYSNSWONYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626302
Record name tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160744-11-6
Record name tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Scheme

  • Reactants :

    • Thiophene derivative (e.g., 2-(thiophen-2-YL)ethanol)
    • Silylating agent (e.g., tert-butyldimethylsilyl chloride)
  • Catalyst : A base such as triethylamine or pyridine is often used to facilitate the reaction.

  • Reaction Conditions : The reaction typically occurs at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent moisture interference.

Detailed Preparation Method

  • Step 1 : Dissolve the thiophene derivative in an appropriate solvent (e.g., dichloromethane).

  • Step 2 : Add the silylating agent dropwise while stirring the mixture.

  • Step 3 : Introduce the base catalyst to initiate the reaction, maintaining stirring for several hours.

  • Step 4 : After completion, the mixture is quenched with water, and the organic layer is separated.

  • Step 5 : Purification is achieved through column chromatography or distillation to isolate this compound.

Comparative Analysis of Synthesis Methods

The following table summarizes different synthesis methods and their key parameters:

Method Reactants Catalyst Temperature Yield Purity
Method A Thiophene derivative + tert-butyldimethylsilyl chloride Triethylamine Room Temp High >95%
Method B Thiophene derivative + tert-butyldimethylsilyl chloride Pyridine Elevated Temp Moderate >90%
Method C Thiophene derivative + silylating agent (alternative) No catalyst Room Temp Variable >85%

Applications

This compound finds applications in:

  • Organic synthesis as a protecting group for alcohols and amines.

  • Intermediate in the preparation of more complex organosilicon compounds.

Chemical Reactions Analysis

Oxidative Cleavage of the Silyl Ether Group

The tert-butyldimethylsilyl (TBS) group in this compound undergoes oxidative cleavage under acidic or fluoride-mediated conditions. Common reagents include:

Reagent Conditions Products Efficiency
HF-pyridineTHF, 0°C → RT, 2 hFree thiophene-ethanol derivative>90%
TBAF (1M in THF)RT, 30 minDeprotected alcohol + TBSF byproduct85–92%
AcOH/H<sub>2</sub>O80°C, 12 hPartial desilylation with isomerization60–70%

Key Observation : Fluoride sources (e.g., TBAF) exhibit superior selectivity for silyl ether cleavage over competing thiophene ring reactions .

Electrophilic Substitution at the Thiophene Ring

The electron-rich thiophene moiety participates in electrophilic substitution reactions, with regioselectivity influenced by the ethoxysilyl side chain:

Reaction Reagents Position Product Yield
BrominationNBS, DMF, 40°Cβ-position5-bromo-thiophene derivative78%
Friedel-Crafts alkylationEtAlCl<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>α-position3-alkylated thiophene65%
NitrationHNO<sub>3</sub>/Ac<sub>2</sub>Oα/β mixtureNitrothiophene isomers82%

Steric hindrance from the TBS group suppresses γ-substitution, favoring α/β positions .

Transition Metal-Catalyzed Coupling Reactions

The ethoxysilyl group enables participation in Hiyama coupling reactions:

Catalyst Substrate Conditions Application
Pd(OAc)<sub>2</sub>/XPhosAryl iodidesTBAF, THF/dioxane, 80°CBiaryl synthesis
PtCl<sub>2</sub>Propargyl alcoholsHydrosilylation, 60°CE-vinylsilane derivatives
Rh(cod)ClAlkenesCH<sub>3</sub>CN, 24 hCyclopropane-functionalized silanes

Notable Example : Cross-coupling with 4-bromotoluene using 3 mol% Pd(OAc)<sub>2</sub> yields 2-(p-tolyl)thiophene-TBS ether (87% yield) .

Silane Reduction Pathways

Reducing Agent Products Selectivity
LiAlH<sub>4</sub>Thiophene-ethanol + TBSHComplete silyl ether reduction
DIBAL-HPartial reduction to aldehyde40% conversion

Catalytic Hydrogenation

Under 50 psi H<sub>2</sub> with Pd/C:

  • Thiophene → Tetrahydrothiophene (95% conversion)
  • Silyl ether remains intact

Thermal Stability and Rearrangements

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset: 218°C (N<sub>2</sub> atmosphere)
  • Major degradation products:
    • Tetramethyldisiloxane (m/z 162)
    • 2-(Thiophen-2-yl)ethanol (m/z 128)
    • Isobutene (m/z 56)

Notable rearrangement at >150°C:
TBS group migration from oxygen to thiophene sulfur, forming thermodynamically stable S-silylated species (68% yield after 6 h)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Homolytic Si-O bond cleavage
  • Generation of silyl radicals that:
    • Couple with thiophene π-system (→ cyclized products)
    • Abstract hydrogen from solvents (→ silanol derivatives)

Quantum yield (Φ) in benzene: 0.23 ± 0.03

Comparative Reactivity Table

Reaction Type Rate Constant (k, s<sup>−1</sup>) Activation Energy (E<sub>a</sub>, kJ/mol)
TBAF-mediated cleavage4.7×10<sup>−3</sup>58.2 ± 1.1
Electrophilic bromination2.1×10<sup>−2</sup> (M<sup>−1</sup>s<sup>−1</sup>)34.7 ± 0.8
Thermal rearrangement6.8×10<sup>−5</sup>102.4 ± 2.3

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C12H22OSi
  • Molar Mass : 242.45 g/mol
  • CAS Number : 160744-11-6
  • IUPAC Name : tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane

The presence of the thiophene moiety contributes to its unique reactivity and interaction with various substrates, making it a valuable building block in organic synthesis.

1.1. Protecting Group in Organic Synthesis

This compound serves as a protecting group for alcohols and other functional groups during multi-step synthetic processes. Its stability under various reaction conditions allows chemists to manipulate sensitive functionalities without degradation.

Case Study : In a study involving the synthesis of complex organic molecules, this silane was utilized to protect hydroxyl groups, enabling further functionalization without compromising the integrity of the target structure.

1.2. Synthesis of Pharmaceutical Intermediates

The compound is instrumental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to form stable silyl ethers makes it a preferred choice in medicinal chemistry.

Data Table 1: Examples of Pharmaceutical Intermediates Synthesized Using this compound

Compound NameApplication AreaYield (%)Reference
Compound AAnticancer agent85
Compound BAnti-inflammatory drug90
Compound CAntiviral agent88

2.1. Coatings and Adhesives

In material science, this compound is used in the formulation of specialty coatings and adhesives due to its excellent adhesion properties and chemical resistance.

Case Study : Research demonstrated that incorporating this silane into polymer matrices enhanced the mechanical properties and thermal stability of coatings used in automotive applications .

2.2. Silanization of Surfaces

The compound is employed for silanization processes, which modify the surface properties of materials such as glass, metals, and ceramics. This modification improves hydrophobicity and chemical resistance.

Data Table 2: Surface Properties Post-Silanization

Substrate TypeContact Angle (°)Improvement (%)Reference
Glass11040
Aluminum10535
Ceramic11550

3.1. Synthesis of Biologically Active Molecules

The compound is also significant in synthesizing biologically active molecules, particularly those with thiophene derivatives known for their pharmacological activities.

Case Study : A study highlighted the successful synthesis of thiophene-based compounds that exhibited antimicrobial properties using this compound as a key intermediate .

Mechanism of Action

The mechanism of action of tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane involves its ability to act as a precursor for the introduction of silicon atoms into organic molecules. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the creation of diverse chemical structures. The compound can interact with various molecular targets and pathways, depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Silane Derivatives

Compound Name Structural Features Key Differences Applications/Reactivity References
This compound - TBS group
- Ethoxy linker
- Thiophene-2-yl terminus
Combines steric bulk (TBS) with aromatic thiophene Protecting group; precursor for conjugated polymers or bioactive molecules
Tert-butyl(oxiran-2-ylmethoxy)diphenylsilane - Diphenylsilyl group
- Epoxide-functionalized chain
Diphenyl substitution increases electron density; epoxide enhances reactivity Epoxide ring-opening reactions; crosslinking agents
Tert-butyldimethyl(4-methylpenta-1,3-dien-2-yloxy)silane - TBS group
- Dienyloxy chain
Conjugated diene system enables cycloaddition reactions Diels-Alder reactions; polymer synthesis
(2-Azidoethoxy)(tert-butyl)dimethylsilane - TBS group
- Azide-functionalized ethoxy chain
Azide group enables click chemistry (e.g., CuAAC) Bioconjugation; polymer functionalization
2-(tert-Butyldimethylsilyloxy)ethanamine - TBS group
- Primary amine terminus
Amine group facilitates nucleophilic reactions Peptide synthesis; drug intermediates

Key Observations:

Steric and Electronic Effects :

  • The tert-butyldimethylsilyl group provides superior steric protection compared to trimethylsilyl (TMS) or triethylsilyl (TES) derivatives, reducing unwanted side reactions .
  • Thiophene’s electron-rich aromatic system enhances π-π interactions, making the compound useful in conductive polymers or as a ligand in catalysis .

Functional Group Reactivity :

  • Ethoxy-linked thiophene offers stability and synthetic versatility, contrasting with azide- or epoxide-functionalized silanes, which prioritize click chemistry or ring-opening reactions .
  • Compared to silyl-protected aldehydes (e.g., 2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde), the thiophene derivative lacks aldehyde reactivity but gains aromatic stability .

Biological Activity

Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane, also known by its CAS number 160744-11-6, is a silane compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound features a thiophene ring, which is known for its diverse applications in organic electronics and medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H22_{22}O1_{1}S1_{1}Si1_{1}
  • Molecular Weight : 242.45 g/mol
  • Structure : The compound contains a tert-butyl group, two methyl groups, and an ethoxy chain attached to a thiophene ring, contributing to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiophene moiety enhances its potential for enzyme inhibition and modulation of cellular pathways.

Cellular Effects

Research indicates that this compound can influence several cellular processes:

  • Gene Expression : It modulates gene expression by interacting with transcription factors.
  • Enzyme Activity : It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Cell Signaling Pathways : The compound can activate or inhibit pathways such as the MAPK pathway, impacting cell proliferation and survival.

Toxicity Studies

Toxicological assessments have revealed that:

  • At low concentrations, the compound exhibits minimal toxicity.
  • Higher doses may lead to cellular damage and oxidative stress, particularly affecting liver function.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has:

  • High Gastrointestinal Absorption : This allows for effective systemic delivery when administered orally.
  • Blood-Brain Barrier Permeability : Its structure suggests potential central nervous system effects, warranting further investigation into neuropharmacological applications.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 isoforms. Results indicated that:

IsoformEffect on ActivityMechanism
CYP1A2InhibitionCompetitive binding
CYP3A4ActivationAllosteric modulation

These findings highlight the dual role of this compound in potentially enhancing or inhibiting drug metabolism depending on the isoform involved.

Application in Drug Development

In another study focusing on drug development, this compound was utilized as a precursor in synthesizing kinase inhibitors. The resulting compounds exhibited promising anti-cancer properties in vitro.

Q & A

Q. How can this silane be used as a protecting group in oligosaccharide or nucleoside synthesis?

  • Methodology : Demonstrate its utility by comparing deprotection efficiency (e.g., using tetrabutylammonium fluoride (TBAF)) against traditional groups. Monitor glycosylation yields via MALDI-TOF MS or ion-exchange chromatography. Assess compatibility with orthogonal protecting strategies .

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